![molecular formula C20H28N8 B5624929 2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5624929.png)

2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex pyrimidine derivatives, like our compound of interest, often involves multi-step reactions that can include the use of catalytic conditions, specific reagents, and optimized conditions to achieve desired structures. For example, a study by Rao et al. (2017) outlines a Cu-catalyzed synthesis method for imidazo[1,2-a]pyrimidine derivatives, employing ethyl tertiary amines as carbon sources under aerobic oxidative conditions. This method highlights the potential pathways that could be adapted for synthesizing similar complex compounds by manipulating the ethyl tertiary amines and employing Cu-catalyzed conditions for specific bond formations (Rao, Mai, & Song, 2017).

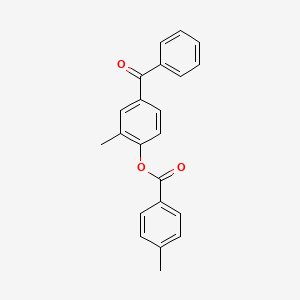

Molecular Structure Analysis

The molecular structure of such compounds is often determined using various spectroscopic and analytical techniques. For example, Hu et al. (2007) investigated the molecular structure of a related compound using X-ray crystallography, revealing insights into the coplanarity of fused rings and the orientation of substituents which could be applicable to our compound of interest by analogy (Hu, Zhu, & Chen, 2007).

Chemical Reactions and Properties

Compounds like "2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine" can participate in various chemical reactions based on their functional groups. The presence of pyrimidine, triazole, and imidazole rings suggests potential for nucleophilic substitution reactions, electrophilic aromatic substitution, and interactions with metal catalysts. A study by Tu et al. (2007) on a similar compound's reactivity under microwave irradiation provides insights into novel reactions that such compounds can undergo, potentially leading to new derivatives with varied properties (Tu et al., 2007).

Wirkmechanismus

The mechanism of action of imidazole derivatives is varied and depends on the specific derivative. For example, some imidazole derivatives are used as antihistaminic agents, analgesics, antivirals, antiulcer medications, antihelmintics, antinematodals, bactericidals, trypanocidals, anti rheumatoid arthritis medications, and treatments for Hodgkin’s disease .

Safety and Hazards

Zukünftige Richtungen

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions of research could involve exploring new synthetic routes for imidazole and their derived products, as well as investigating their pharmacological activities .

Eigenschaften

IUPAC Name |

2-ethyl-4-[[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8/c1-3-18-22-8-5-17(23-18)13-26-10-6-16(7-11-26)20-25-24-19(28(20)4-2)14-27-12-9-21-15-27/h5,8-9,12,15-16H,3-4,6-7,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIMJLQCNKNESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)CN2CCC(CC2)C3=NN=C(N3CC)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-isopropyl-1-(2-methyl-6-propyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5624847.png)

![3-fluoro-5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5624860.png)

![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5624866.png)

![2-(1H-pyrazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}butanamide](/img/structure/B5624877.png)

![7-{3-[(4-fluorobenzyl)thio]propanoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5624901.png)

![8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5624910.png)

![1-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5624916.png)

![2-methyl-4-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]pyrimidine](/img/structure/B5624921.png)

![(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5624941.png)